

# Early Studies on the Carcinogenicity of N-Nitrosodiphenylamine: A Technical Review

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Compound of Interest		
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of early carcinogenicity studies of **N-Nitrosodiphenylamine** (NDPhA), a compound historically used as a rubber vulcanization retarder. The focus is on foundational research that has shaped the understanding of this compound's carcinogenic potential, with a particular emphasis on quantitative data, experimental methodologies, and proposed mechanisms of action. This document is intended to serve as a comprehensive resource for researchers and professionals in toxicology and drug development.

## **Executive Summary**

Early investigations into the carcinogenicity of **N-Nitrosodiphenylamine** revealed a species-specific carcinogenic effect, with notable tumor induction in the urinary bladder of rats. Unlike many other N-nitroso compounds, NDPhA is not considered a direct-acting carcinogen requiring metabolic activation. The prevailing hypothesis from early research suggests that its carcinogenic effects may arise from in vivo transnitrosation reactions. This guide summarizes the key quantitative findings from pivotal studies and details the experimental protocols employed.

# **Carcinogenicity Bioassays: Quantitative Findings**

The primary evidence for the carcinogenicity of **N-Nitrosodiphenylamine** comes from a comprehensive bioassay conducted by the National Cancer Institute (NCI) in 1979. This study,



along with earlier research, provides the quantitative basis for the carcinogenic classification of NDPhA.

## **NCI Bioassay in F344 Rats**

A 1979 study by the National Cancer Institute (NCI) is the most definitive early bioassay on NDPhA carcinogenicity.[1][2] The study found that **N-nitrosodiphenylamine** was carcinogenic to Fischer-344 rats, causing transitional-cell carcinomas of the urinary bladder.[2]

Table 1: Incidence of Urinary Bladder Neoplasms in F344 Rats Fed **N-Nitrosodiphenylamine** for 100 Weeks

Sex	Group	Dose (ppm)	Number of Animals	Transitional -Cell Carcinoma	Papilloma
Male	Control	0	20	0	0
Low Dose	1,000	50	12 (24%)	2 (4%)	_
High Dose	4,000	50	20 (40%)	3 (6%)	
Female	Control	0	20	0	0
Low Dose	1,000	50	6 (12%)	1 (2%)	_
High Dose	4,000	50	22 (44%)	5 (10%)	-

Source: NCI, 1979[2]

In addition to bladder tumors, a possible association was noted between NDPhA administration and the incidence of subcutaneous fibromas in male rats.[2]

#### NCI Bioassay in B6C3F1 Mice

In the same NCI bioassay, **N-Nitrosodiphenylamine** was administered to B6C3F1 mice. Under the conditions of this study, NDPhA was not found to be carcinogenic in mice of either sex.[2] The only notable finding was the presence of chronic inflammatory lesions in the urinary bladders of the dosed mice.[2]



Table 2: Survival and Body Weight in B6C3F1 Mice Fed **N-Nitrosodiphenylamine** for 101 Weeks

Sex	Group	Dose (ppm)	Number of Animals	Survival Rate	Mean Body Weight Change
Male	Control	0	20	85%	+15.2 g
Low Dose	10,000	50	80%	+12.8 g	_
High Dose	20,000	50	76%	+10.5 g	
Female	Control	0	20	80%	+10.1 g
Low Dose	5,000	50	78%	+9.5 g	
High Dose	10,000	50	74%	+8.9 g	-

Source: NCI, 1979[2]

#### **Earlier Studies**

An earlier study by Druckrey et al. (1967) reported negative results in rats. However, this study was associated with uncertainties, including the lack of routine bladder examination, smaller animal groups, and lower doses compared to the NCI study.[1] In this study, 20 BD rats were given a daily dose of 120 mg/kg in their drinking water.[1]

## **Experimental Protocols**

The methodologies employed in these early studies are crucial for the interpretation of their findings. The NCI (1979) bioassay provides a detailed protocol.

### NCI Bioassay (1979) Protocol

- Test Chemical: N-Nitrosodiphenylamine, with a purity of 98%.[2]
- Animal Models: Fischer 344 rats and B6C3F1 mice, 50 of each sex per dosed group and 20 per control group.[1][2]

#### Foundational & Exploratory

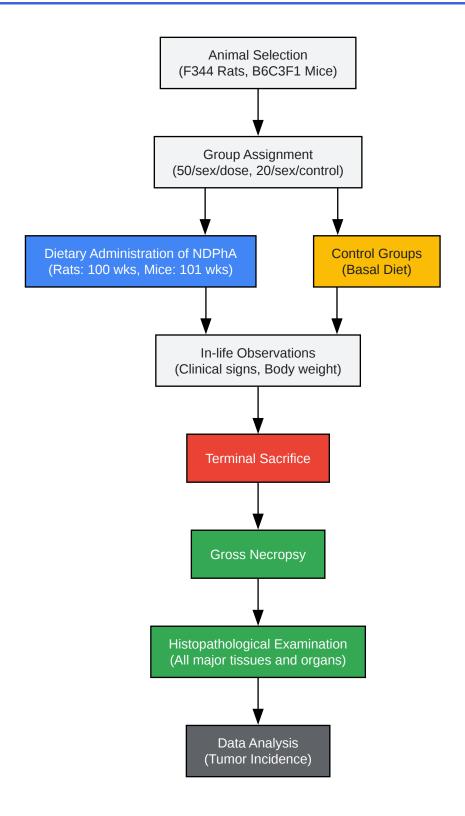




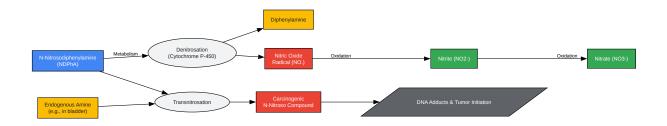
- Administration: The chemical was administered in the feed.[2]
- Dosage:
  - Rats: Time-weighted average doses were 1,000 ppm or 4,000 ppm for 100 weeks.[2]
  - Mice (Male): Time-weighted average doses were 10,000 ppm or 20,000 ppm for 101 weeks.[2]
  - Mice (Female): Time-weighted average doses were 5,000 ppm or 10,000 ppm for 101 weeks.
- Observation and Examination: Animals were observed for the duration of the study.

  Comprehensive gross and histopathological examinations were performed on all animals that died during the study and on all survivors at the end of the study.[1]









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### References

- 1. HEALTH EFFECTS Toxicological Profile for N-Nitrosodiphenylamine NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
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